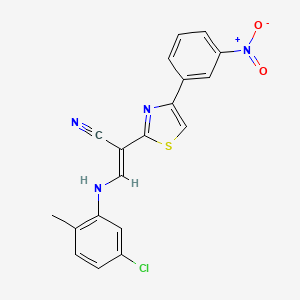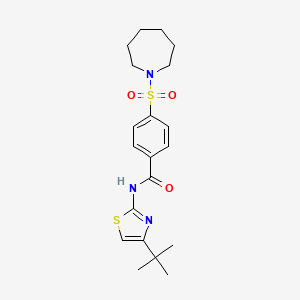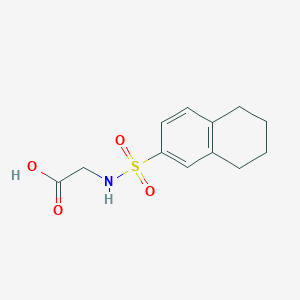
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid (THNSA) is a small molecule compound that has been extensively studied for its potential therapeutic properties. THNSA has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has also been shown to inhibit the activation of microglia, immune cells in the central nervous system that play a key role in neuroinflammation.
Biochemical and Physiological Effects:
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and apoptosis in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is also stable and can be easily synthesized in large quantities. However, 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid. One direction is to further investigate its mechanism of action and its potential therapeutic properties in other diseases. Another direction is to develop more effective formulations of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid that can improve its solubility and bioavailability. Additionally, the development of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid can be synthesized through a two-step process. The first step involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthyl chlorosulfonate. The second step involves the reaction of 2-naphthyl chlorosulfonate with glycine ethyl ester hydrochloride to form 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid.
Applications De Recherche Scientifique
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)8-13-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,13H,1-4,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGOXQZJZSHQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2744700.png)
![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)
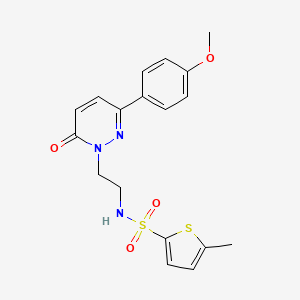
![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)
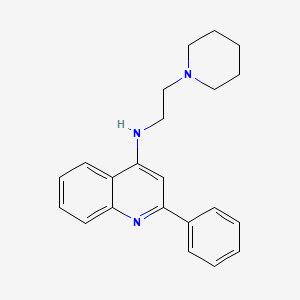
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
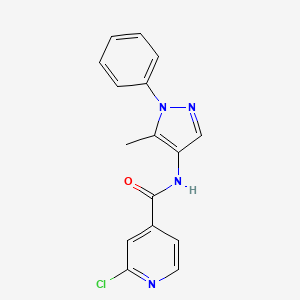
![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)
![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
